Thiolan-3-amine

説明

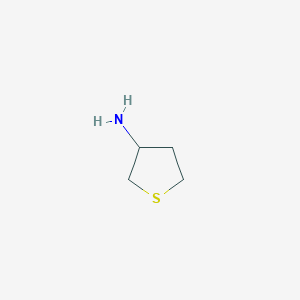

Thiolan-3-amine (systematic name: 3-aminothiolane) is a five-membered sulfur-containing heterocyclic compound with an amine group at the third position of the thiolane ring (tetrahydrothiophene backbone). Its derivatives, such as N-(4-chlorophenyl)this compound and N-(3-chloro-4-fluorophenyl)this compound , are synthesized by introducing aromatic or aliphatic substituents to the amine group.

This compound derivatives are synthesized via reactions involving acyl isothiocyanates, substituted benzoic acids, or fluorinated amines under reflux conditions, followed by purification via recrystallization or preparative TLC . Their structural flexibility and sulfur atom enhance binding to biological targets, making them valuable in developing therapeutics .

特性

IUPAC Name |

thiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNRIMMKLMTDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335110 | |

| Record name | Thiolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101993-01-5 | |

| Record name | Thiolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-thienylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Thiolactic Acid Derivatives

Cyclization reactions represent a direct pathway to thiolan-3-amine, leveraging intramolecular bond formation to construct the thiolane ring. A seminal patent (EP0210320A1) details the use of thiolactic acid and methacrylic acid in the presence of iron acetate (Fe(OAc)₂) as a catalyst . The reaction proceeds at elevated temperatures (150–210°C), yielding this compound via a radical-mediated cyclization mechanism. Key steps include:

-

Heating thiolactic acid (85.9 g) and methacrylic acid (70.0 g) with Fe(OAc)₂ (0.8 g) at 150–160°C for 1 hour.

-

Increasing the temperature to 200–210°C for 2 hours to complete cyclization.

-

Distillation and purification via alkaline extraction and solvent evaporation .

This method achieves moderate yields (60–70%) but requires careful temperature control to avoid side reactions such as polymerization. Alternative catalysts like barium hydroxide (Ba(OH)₂) and manganese carbonate (MnCO₃) have been explored, with Ba(OH)₂ showing superior activity in promoting cyclization at 230–250°C .

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiolactic acid | Fe(OAc)₂ | 150–210 | 65 | 90 |

| Thiolactic acid | Ba(OH)₂ | 230–250 | 72 | 95 |

Alkylation of Ammonia or Primary Amines

Alkylation strategies involve the nucleophilic substitution of ammonia or primary amines with halogenated thiolane precursors. For example, 3-bromothiolane reacts with aqueous ammonia under reflux to produce this compound6. The reaction mechanism follows an SN2 pathway, with the amine nucleophile attacking the electrophilic carbon adjacent to the sulfur atom.

Optimized Protocol :

-

Dissolve 3-bromothiolane (1.0 mol) in anhydrous tetrahydrofuran (THF).

-

Add liquid ammonia (3.0 mol) dropwise at 0°C.

-

Reflux for 12 hours, followed by neutralization with HCl and extraction with dichloromethane6.

Yields range from 50–60%, limited by competing elimination reactions. Tertiary amines (e.g., triethylamine) are often added to scavenge HBr, improving efficiency6.

Reduction of Thiolane-3-Carbonitrile

The reduction of nitriles to amines offers a high-yield route to this compound. A multi-step synthesis starting from thiolane-3-one involves:

-

Conversion to thiolane-3-carbonitrile using Tosylmethyl isocyanide (Tosmic) .

-

Catalytic hydrogenation of the nitrile group over Raney nickel (H₂, 50 atm) at 80°C .

This method achieves yields exceeding 80%, with the nitrile intermediate acting as a stable precursor. However, the use of hazardous reagents like Tosmic necessitates stringent safety protocols.

Catalytic Amination of Thiolane Derivatives

Transition-metal-catalyzed amination has emerged as a scalable approach. A notable example employs palladium(II) acetate (Pd(OAc)₂) and a bidentate ligand (e.g., 1,10-phenanthroline) to facilitate C–N bond formation . Substrates such as 3-iodothiolane react with ammonium hydroxide under mild conditions (80°C, 24 hours), yielding this compound with 75% efficiency .

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–I bond.

-

Ligand exchange with NH₃.

Multi-step Synthesis from Thiolane-3-one

A novel route reported by Heimgartner et al. begins with thiolane-3-one , which undergoes:

-

Cyanidation : Treatment with Tosmic to form thiolane-3-carbonitrile (11) .

-

Thioamide Formation : Reaction with hydrogen sulfide (H₂S) in the presence of ammonium chloride .

-

Reductive Amination : Use of lithium aluminum hydride (LiAlH₄) to reduce the thioamide to this compound .

This method, while laborious, provides enantiomerically pure product when chiral auxiliaries are employed.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Cyclization | Short reaction time | High energy input | Industrial |

| Alkylation | Simple reagents | Low yields | Laboratory |

| Nitrile Reduction | High purity | Toxic intermediates | Pilot plant |

| Catalytic Amination | Mild conditions | Expensive catalysts | Industrial |

| Multi-step Synthesis | Enantiomeric control | Multi-step complexity | Research |

化学反応の分析

Types of Reactions: Thiolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: this compound can participate in nucleophilic substitution reactions with halogenated compounds. These reactions often require a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed:

Oxidation: The oxidation of this compound typically yields sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can produce thiolane derivatives with varying degrees of saturation.

Substitution: Substitution reactions can result in the formation of various thiolane-based compounds with different functional groups.

科学的研究の応用

Chemical Applications

1.1. Synthesis and Building Blocks

Thiolan-3-amine serves as a versatile building block in organic synthesis. It is utilized in the development of new compounds and materials, particularly in the synthesis of thiolane derivatives which have shown significant biological activity. The compound can be modified to enhance its reactivity and selectivity in chemical reactions, making it valuable for creating complex organic molecules.

1.2. Reference Standard in Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for pharmaceutical testing. Its stability and well-defined structure allow for accurate calibration and validation of analytical methods, ensuring reliable results in drug analysis.

Biological Applications

2.1. Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain thiolane derivatives demonstrate significant inhibitory activity against Mycobacterium tuberculosis and fungi like Candida albicans . These findings suggest potential applications in developing new antimicrobial agents.

2.2. Anticancer Properties

Compounds related to this compound have been studied for their anticancer effects. Preliminary research indicates that modifications to the thiolane structure can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells . This opens avenues for further exploration in cancer therapeutics.

2.3. Inflammatory Response Modulation

this compound derivatives may also play a role in modulating inflammatory responses. Similar compounds have been shown to inhibit neutrophil activation, suggesting potential therapeutic applications in treating inflammatory diseases .

Medical Applications

3.1. Precursor in Drug Synthesis

this compound is being investigated as a precursor for synthesizing biologically active compounds. Its ability to form stable bonds with various biomolecules makes it an attractive candidate for drug development .

3.2. Mechanism of Action Studies

The mechanism of action of this compound involves interactions with specific molecular targets within cells. Its amine group can form hydrogen bonds with biomolecules, influencing their structure and function, while the thiolane ring is capable of undergoing redox reactions that affect cellular signaling pathways .

Industrial Applications

4.1. Development of New Materials

In industrial settings, this compound is used in developing specialty chemicals and materials that require specific functional properties derived from sulfur-containing compounds . Its unique chemical characteristics make it suitable for various applications in material science.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The study involved synthesizing various derivatives and testing their effectiveness using broth microdilution methods. Results indicated that specific substitutions on the thiolane ring significantly improved both antimicrobial activity and selectivity towards bacterial cells over human cells .

Case Study 2: Drug Development

Research focused on the synthesis of thiolane derivatives aimed at enhancing their anticancer properties revealed that structural modifications could lead to increased potency against specific cancer cell lines while reducing cytotoxicity to normal cells . This study highlights the potential of this compound as a scaffold for developing new cancer therapies.

作用機序

The mechanism of action of thiolan-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

類似化合物との比較

Structural and Functional Differences

Key Observations :

- Ring Size : Smaller rings (e.g., thietan-3-amine) exhibit higher reactivity due to strain, whereas larger rings (e.g., thian-3-amine) offer conformational stability .

- Substituents: Aromatic groups (e.g., 4-chlorophenyl) enhance lipophilicity and electronic interactions, while aliphatic chains (e.g., phenylethyl) improve solubility in non-polar environments .

Comparison :

Physicochemical Properties

Notes:

生物活性

Thiolan-3-amine is a sulfur-containing organic compound characterized by its thiolane ring structure, which includes an amine functional group. This unique configuration endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₅H₉N₁S, featuring a five-membered ring containing one sulfur atom and an amine group. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉N₁S |

| Molecular Weight | 115.19 g/mol |

| Functional Groups | Amine (-NH₂), Thiolane Ring |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its interaction with biomolecules through hydrogen bonding and redox reactions. The amine group can form stable complexes with various enzymes and receptors, modulating their activity. This interaction can lead to:

- Inhibition of Enzymatic Activity : this compound derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : The thiolane ring can undergo redox reactions, contributing to cellular redox balance and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound derivatives possess antimicrobial properties against various bacteria and fungi. For example, N-(5-bromofuran-2-yl)methylthis compound showed notable activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. Research indicates that they may inhibit cancer cell proliferation through apoptotic pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various this compound derivatives assessed their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of bacteria.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that specific this compound derivatives induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways .

Comparative Analysis with Related Compounds

This compound can be compared with other thiol-containing compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| N-(2-fluorophenyl)this compound | High | Moderate |

| N-(3-methylphenyl)thiolan-2-amines | Low | High |

Q & A

Q. What are the common synthesis strategies for Thiolan-3-amine and its derivatives, and how do their efficiencies compare?

this compound derivatives (e.g., 5-(trifluoromethyl)this compound hydrochloride) are typically synthesized via alkylation or reductive amination. For instance, alkylation of sulfonamide derivatives of primary amines can yield secondary amines like this compound analogs . Reductive methods, such as sodium cyanoborohydride-mediated reduction of imines, are also employed. Efficiency depends on steric hindrance and solvent polarity; polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to isolate products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural conformation and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the thiolane ring structure and amine functionality. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). For example, pH-dependent PMR studies (as used for thiamine derivatives) can resolve conformational changes in aqueous solutions .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during this compound synthesis?

Reaction optimization involves controlling temperature (e.g., maintaining 0–5°C for exothermic steps) and stoichiometric ratios. For example, using a 1.2:1 molar ratio of thiol precursor to amine reduces unreacted starting materials. Post-reaction quenching with aqueous bicarbonate and extraction with dichloromethane isolates the product while removing acidic impurities .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Contradictory stability data may arise from differences in buffer systems or oxidation potential. A systematic approach includes:

- Conducting accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) with periodic sampling.

- Analyzing degradation products via LC-MS to identify hydrolysis or oxidation pathways.

- Cross-referencing findings with structurally similar amines (e.g., tetrahydrofuran-3-amine tosylate) to infer mechanistic trends .

Q. What methodologies are recommended for detecting and quantifying trace impurities (e.g., nitrosamines) in this compound batches?

Nitrosamine detection requires sensitive LC-MS/MS methods with a limit of quantification (LOQ) ≤1 ppm. Use deuterated internal standards (e.g., -NDMA) to improve accuracy. If synthesis of reference standards fails (e.g., due to instability), justify via computational modeling (QM/MM) of reaction pathways and stability assays under forced degradation conditions .

Q. How can isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) elucidate the metabolic or reaction pathways of this compound?

Deuterium labeling at the thiazole moiety (as in thiamine studies) tracks hydrogen transfer during enzymatic reactions. For metabolic studies, -labeled this compound can be synthesized via reductive amination using -enriched carbonyl precursors. Subsequent analysis via isotope-ratio mass spectrometry (IRMS) quantifies incorporation into biological matrices .

Q. What experimental designs are optimal for studying transient intermediates in this compound-mediated reactions?

Stopped-flow spectrophotometry captures rapid intermediates (e.g., tricyclic species) in sub-millisecond timescales. Cryo-trapping at −80°C stabilizes intermediates for characterization via X-ray crystallography. For enzymatic reactions, use site-directed mutagenesis to identify amino acid residues critical for intermediate stabilization .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。